Cas no 1249531-65-4 (4-Bromo-3-fluoro-5-nitrobenzoic acid)
4-Bromo-3-fluoro-5-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-3-fluoro-5-nitrobenzoic acid
- 4-Bromo-3-fluoro-5-nitrobenzoic acid
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- Inchi: 1S/C7H3BrFNO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12)
- InChI Key: VNBUOQRPHGBTIQ-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(C(=O)O)=CC=1[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 257
- XLogP3: 2.1
- Topological Polar Surface Area: 83.1
4-Bromo-3-fluoro-5-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B803738-10mg |
4-bromo-3-fluoro-5-nitrobenzoic acid |
1249531-65-4 | 10mg |
45.00 | 2021-08-15 | ||
| TRC | B803738-50mg |
4-bromo-3-fluoro-5-nitrobenzoic acid |
1249531-65-4 | 50mg |
155.00 | 2021-08-15 | ||
| TRC | B803738-100mg |
4-Bromo-3-fluoro-5-nitrobenzoic Acid |
1249531-65-4 | 100mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B803738-500mg |
4-Bromo-3-fluoro-5-nitrobenzoic Acid |
1249531-65-4 | 500mg |
$ 800.00 | 2023-09-08 | ||
| TRC | B803738-1g |
4-Bromo-3-fluoro-5-nitrobenzoic Acid |
1249531-65-4 | 1g |
$ 1240.00 | 2022-06-06 | ||
| A2B Chem LLC | AV63802-10g |
4-Bromo-3-fluoro-5-nitrobenzoic acid |
1249531-65-4 | 95% | 10g |
$2943.00 | 2024-04-20 | |
| Crysdot LLC | CD12169163-1g |
4-Bromo-3-fluoro-5-nitrobenzoic acid |
1249531-65-4 | 95+% | 1g |
$545 | 2024-07-23 | |
| Crysdot LLC | CD12169163-5g |
4-Bromo-3-fluoro-5-nitrobenzoic acid |
1249531-65-4 | 95+% | 5g |
$1637 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305398-50mg |
4-Bromo-3-fluoro-5-nitrobenzoic acid |
1249531-65-4 | 95+% | 50mg |
¥3213.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305398-100mg |
4-Bromo-3-fluoro-5-nitrobenzoic acid |
1249531-65-4 | 95+% | 100mg |
¥5563.00 | 2024-08-09 |
4-Bromo-3-fluoro-5-nitrobenzoic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 4-Bromo-3-fluoro-5-nitrobenzoic acid
Introduction to 4-Bromo-3-fluoro-5-nitrobenzoic acid (CAS No: 1249531-65-4)
4-Bromo-3-fluoro-5-nitrobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1249531-65-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This benzoic acid derivative features a unique structural motif comprising a bromine atom at the 4-position, a fluorine atom at the 3-position, and a nitro group at the 5-position. Such a combination of halogen and nitro substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure, characterized by its aromatic ring system, positions it as a promising candidate for further functionalization. The presence of both bromine and fluorine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular frameworks. Additionally, the nitro group can be reduced to an amine, providing another avenue for diversification of the core scaffold.
In recent years, 4-Bromo-3-fluoro-5-nitrobenzoic acid has been explored in the development of novel therapeutic agents. Its derivatives have shown potential in inhibiting specific enzymatic targets associated with inflammatory and infectious diseases. For instance, studies have demonstrated that modifications of this scaffold can lead to compounds with anti-inflammatory properties by modulating cytokine production pathways. The fluorine atom, in particular, has been implicated in enhancing metabolic stability and bioavailability of drug candidates.
Moreover, the compound's relevance extends to the field of materials science. The nitro group's ability to absorb light in the ultraviolet (UV) region makes it useful in the design of photoactive materials. Researchers have leveraged this property to develop organic semiconductors and light-emitting diodes (LEDs). The bromine substituent further aids in post-synthetic modifications, allowing for controlled polymerization processes.
The synthesis of 4-Bromo-3-fluoro-5-nitrobenzoic acid typically involves multi-step organic transformations starting from commercially available benzoic acid derivatives. A common route includes bromination followed by fluorination and nitration under controlled conditions. Advanced techniques such as flow chemistry have been employed to optimize yield and purity while minimizing waste generation. These sustainable practices align with the growing emphasis on green chemistry principles in industrial-scale production.
Recent advancements in computational chemistry have also contributed to the understanding of 4-Bromo-3-fluoro-5-nitrobenzoic acid's reactivity. Molecular modeling studies predict its interaction with biological targets with high accuracy, aiding in rational drug design. Such simulations are instrumental in identifying key pharmacophores within the molecule, which can be fine-tuned to improve therapeutic efficacy.
In clinical research, derivatives of this compound have been tested for their potential in oncology. The combination of halogenated aromatic rings is known to disrupt DNA replication in cancer cells by inhibiting key enzymes like tyrosine kinases. Preliminary trials have shown encouraging results in preclinical models, warranting further investigation into its role as an antitumor agent.
The agrochemical sector has also recognized the utility of 4-Bromo-3-fluoro-5-nitrobenzoic acid. Its structural features make it a precursor for synthesizing herbicides and fungicides with enhanced environmental compatibility. By replacing traditional halogenated compounds with fluorine atoms, researchers aim to develop agrochemicals that are less persistent yet equally effective.
Quality control and analytical methods play a crucial role in ensuring the consistency of 4-Bromo-3-fluoro-5-nitrobenzoic acid batches. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify purity and structural integrity. These analytical techniques provide confidence that the compound meets stringent industry standards before being used in downstream applications.
The future prospects for 4-Bromo-3-fluoro-5-nitrobenzoic acid are promising, driven by ongoing research into novel applications and sustainable synthesis routes. Collaborative efforts between academia and industry are expected to yield innovative derivatives with expanded therapeutic uses. As regulatory landscapes evolve to favor greener alternatives, compounds like this will play an increasingly vital role in meeting global demand for high-performance chemical entities.
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